molecular formula C23H23N3O B12918922 N-(4,6-diphenylpyrimidin-2-yl)cyclohexanecarboxamide CAS No. 820961-75-9

N-(4,6-diphenylpyrimidin-2-yl)cyclohexanecarboxamide

Cat. No.: B12918922
CAS No.: 820961-75-9
M. Wt: 357.4 g/mol
InChI Key: GGZRKRPYGJABPL-UHFFFAOYSA-N
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Description

N-(4,6-diphenylpyrimidin-2-yl)cyclohexanecarboxamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-diphenylpyrimidin-2-yl)cyclohexanecarboxamide typically involves the reaction of 4,6-diphenylpyrimidine-2-amine with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4,6-diphenylpyrimidin-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of N-(4,6-diphenylpyrimidin-2-yl)cyclohexanecarboxamide involves the inhibition of protein kinases. These enzymes play a crucial role in cell growth, differentiation, and metabolism. By inhibiting these kinases, the compound can disrupt cancer cell proliferation and induce apoptosis (programmed cell death) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,6-diphenylpyrimidin-2-yl)cyclohexanecarboxamide stands out due to its unique cyclohexanecarboxamide moiety, which enhances its binding affinity and selectivity towards certain protein kinases. This structural feature contributes to its potential as a more effective anticancer agent compared to other pyrimidine derivatives .

Properties

CAS No.

820961-75-9

Molecular Formula

C23H23N3O

Molecular Weight

357.4 g/mol

IUPAC Name

N-(4,6-diphenylpyrimidin-2-yl)cyclohexanecarboxamide

InChI

InChI=1S/C23H23N3O/c27-22(19-14-8-3-9-15-19)26-23-24-20(17-10-4-1-5-11-17)16-21(25-23)18-12-6-2-7-13-18/h1-2,4-7,10-13,16,19H,3,8-9,14-15H2,(H,24,25,26,27)

InChI Key

GGZRKRPYGJABPL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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